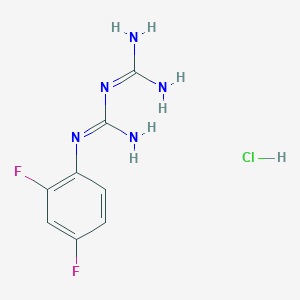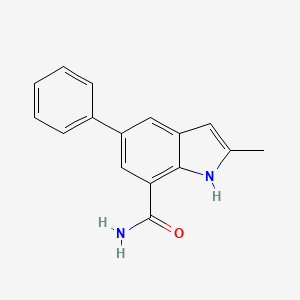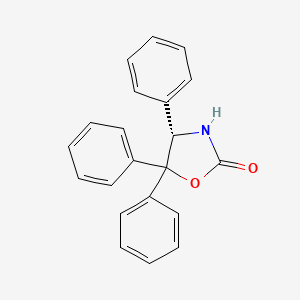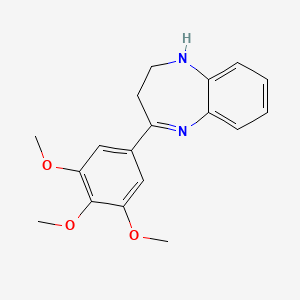
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Trimethoxyphenyl (TMP) group, which is a part of the compound you mentioned, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . The specific molecular structure of “4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine” is not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The trimethoxyphenyl (TMP) functional group, which is a part of the compound , is known for its presence in biologically active molecules with anticancer properties. Compounds with this group have been studied for their potential to inhibit tumor formation and progression. For instance, oral administration of agents containing TMP has shown significant decreases in tumor growth in experimental studies .
Cholinesterase Inhibition
Compounds derived from trimethoxycinnamic acid, which shares a similar trimethoxyphenyl moiety with MFCD06660375, have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of neurodegenerative diseases like Alzheimer’s. Some derivatives have shown selectivity towards BChE inhibition, which could be promising for therapeutic applications .
Antiproliferative Agents
The design and synthesis of new derivatives that include the 4-(3,4,5-trimethoxyphenyl) moiety have been explored for their antiproliferative effects. These compounds are being investigated as potential treatments that could inhibit the proliferation of cancer cells .
Synthesis of Bioactive Molecules
The TMP group is a critical core in a variety of synthetic compounds that exhibit biological activity. Research into synthesizing new molecules with this group aims to discover compounds with valuable pharmacological properties .
Natural Product Analogs
Natural analogs of resveratrol that contain the TMP group have been studied for their health benefits, including anticancer activities. These studies focus on the potential therapeutic effects of these natural compound analogs .
Versatility in Drug Design
The TMP functional group’s versatility makes it a valuable component in drug design. Its presence in various active molecules suggests that MFCD06660375 could be a candidate for developing new drugs with multiple therapeutic effects .
Springer - Anticancer Activity Springer - TMP Functional Group MDPI - Cholinesterase Inhibitory Activity MDPI - Antiproliferative Agents
Wirkmechanismus
Target of Action
The compound, 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to inhibit several targets including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of tubulin polymerization, which is a crucial process in cell division . Therefore, the compound may exert its effects by disrupting cell division, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, the inhibition of tubulin can disrupt the formation of the mitotic spindle, thereby preventing cell division . Additionally, the inhibition of Hsp90 can disrupt the proper folding of proteins, leading to the degradation of these proteins and potentially the death of the cell .
Pharmacokinetics
The tmp group is known to be present in a wide range of therapeutically interesting drugs, including colchicine and podophyllotoxin . These drugs are well-absorbed and have good bioavailability, suggesting that the compound may also have favorable ADME properties .
Result of Action
The compound’s action on its targets can lead to a variety of cellular effects. For instance, the inhibition of tubulin can lead to cell cycle arrest and apoptosis, particularly in cancer cells . Furthermore, the compound’s action on Hsp90 can lead to the degradation of misfolded proteins, which can also induce cell death .
Eigenschaften
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-21-16-10-12(11-17(22-2)18(16)23-3)13-8-9-19-14-6-4-5-7-15(14)20-13/h4-7,10-11,19H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCVBSSENYQYSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3NCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587634 |
Source


|
| Record name | 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
CAS RN |
59902-16-8 |
Source


|
| Record name | 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)


![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)
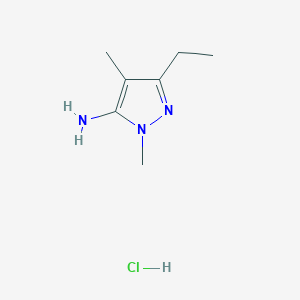
![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)


